molecular formula C13H9FO3 B6369266 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid, 95% CAS No. 1261889-41-1

3-(4-Fluoro-2-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6369266
CAS RN: 1261889-41-1
M. Wt: 232.21 g/mol
InChI Key: BQPBYCRWCGRFHJ-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-hydroxyphenyl)benzoic acid, also known as 4-fluoro-2-hydroxybenzoic acid (FHBA) is an organic compound. It is a white solid with a molecular formula of C7H5FO3. FHBA is a widely used compound in the field of organic synthesis and is used for various scientific research applications. It is a relatively new compound, but has been studied extensively in recent years due to its unique properties.

Mechanism of Action

FHBA is believed to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme responsible for the production of certain prostaglandins, which are involved in inflammation and pain. By inhibiting this enzyme, FHBA is believed to reduce inflammation and pain.
Biochemical and Physiological Effects
FHBA has been studied for its potential anti-inflammatory and analgesic effects. In animal studies, FHBA has been shown to reduce inflammation and pain in a dose-dependent manner. Additionally, FHBA has been shown to reduce the levels of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

FHBA has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. Additionally, it is a non-toxic compound and can be easily handled and stored. The major limitation of FHBA is that its effects are not as potent as some other compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs).

Future Directions

FHBA has potential applications in the treatment of various diseases, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to determine the exact mechanism of action of FHBA and to identify any potential side effects. Additionally, further research is needed to determine the optimal dosage and administration of FHBA for various conditions. Finally, further research is needed to determine the potential synergistic effects of FHBA with other compounds.

Synthesis Methods

FHBA can be synthesized from 4-fluorobenzoic acid and hydroxylamine hydrochloride. The reaction is carried out in aqueous solution at a temperature of 80 °C. The product is then isolated by filtration and recrystallized from methanol. The yield of the reaction is typically around 80%.

Scientific Research Applications

FHBA has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 2-hydroxy-3-fluorobenzoic acid, which is used in the synthesis of pharmaceuticals. It has also been used as a catalyst in the synthesis of organic molecules. Additionally, FHBA has been used in the synthesis of fluorinated polymers and other fluorinated materials.

properties

IUPAC Name

3-(4-fluoro-2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPBYCRWCGRFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683275
Record name 4'-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261889-41-1
Record name 4'-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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